Cas no 156881-63-9 (Boc-D-Cyclopentylglycine)
Boc-D-Cyclopentylglycine Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
- N-tert-Butoxycarbonyl-D-Cyclopentylglycine
- Boc-(R)-2-Cyclopentylglycine
- Boc-D-Cyclopentyl glycine
- ACT03115
- AK-86457
- AmbotzBAA5130
- ANW-46240
- Boc-D-Cpeg-OH
- CTK8B4793
- KB-209670
- SureCN6820204
- (Tert-Butoxy)Carbonyl D-Cyclopentylglycine
- (R)-2-((tert-Butoxycarbonyl)aMino)-2-cyclopentylacetic
- (R)-2-(tert-ButoxycarbonylaMino)-2-cyclopentylacetic acid
- Cyclopentaneacetic acid, .alpha.-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-
- (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylaceticacid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid
- 156881-63-9
- SCHEMBL6820204
- DTXSID80442146
- AKOS016842479
- N-alpha-t-Butyloxycarbonyl-D-cyclopentylglycine (Boc-D-Gly(cPent)-OH)
- AS-50412
- P10139
- MFCD00671402
- EN300-6472344
- (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid
- Cyclopentaneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)-
- CS-0154584
- Boc-D-Cyclopentylglycine
- (R)-[(TERT-BUTOXYCARBONYL)AMINO](CYCLOPENTYL)ACETIC ACID
- A883534
- BOC-D-CYCLOPENTYLGLYCINE 98%
- BOC-D-GLY(CPENT)
-
- MDL: MFCD00671402
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
- InChI Key: WBSJQVRMQOLSAT-SECBINFHSA-N
- SMILES: O(C(C)(C)C)C(N[C@@H](C(=O)O)C1CCCC1)=O
Computed Properties
- Exact Mass: 243.14713
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 66.84
Boc-D-Cyclopentylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00371-10g |
(2r)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid |
156881-63-9 | 98 | 10g |
$1100 | 2021-06-26 | |
| Fluorochem | 211827-250mg |
R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid |
156881-63-9 | 95% | 250mg |
£107.00 | 2022-02-28 | |
| Fluorochem | 211827-1g |
R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid |
156881-63-9 | 95% | 1g |
£265.00 | 2022-02-28 | |
| Fluorochem | 211827-5g |
R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid |
156881-63-9 | 95% | 5g |
£985.00 | 2022-02-28 | |
| TRC | B659105-30mg |
Boc-D-Cyclopentylglycine |
156881-63-9 | 30mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B659105-60mg |
Boc-D-Cyclopentylglycine |
156881-63-9 | 60mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B659105-300mg |
Boc-D-Cyclopentylglycine |
156881-63-9 | 300mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM132026-1g |
(R)-2-((tert-butoxycarbonyl)amino)-2-cyclopentylacetic acid |
156881-63-9 | 95% | 1g |
$310 | 2021-06-09 | |
| Apollo Scientific | OR451209-1g |
Boc-(R)-2-Cyclopentylglycine |
156881-63-9 | 97% | 1g |
£272.00 | 2024-05-23 | |
| Chemenu | CM132026-1g |
(R)-2-((tert-butoxycarbonyl)amino)-2-cyclopentylacetic acid |
156881-63-9 | 95% | 1g |
$*** | 2023-03-30 |
Boc-D-Cyclopentylglycine Suppliers
Boc-D-Cyclopentylglycine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Boc-D-Cyclopentylglycine
Boc-D-Cyclopentylglycine (CAS No. 156881-63-9): An Overview of Its Properties, Applications, and Recent Research
Boc-D-Cyclopentylglycine (CAS No. 156881-63-9) is a synthetic amino acid derivative that has gained significant attention in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopentylglycine moiety. The Boc group is commonly used to protect the amino functionality during the synthesis of peptides and other complex molecules, ensuring that the desired chemical reactions occur selectively and efficiently.
The cyclopentylglycine portion of Boc-D-Cyclopentylglycine adds a cyclic alkyl substituent to the glycine backbone, which can influence the conformational properties and biological activity of peptides and proteins. This structural feature makes Boc-D-Cyclopentylglycine a valuable building block in the design and synthesis of bioactive peptides and peptidomimetics.
Recent research has highlighted the potential applications of Boc-D-Cyclopentylglycine in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the use of Boc-D-Cyclopentylglycine in the development of novel peptidic inhibitors targeting proteases involved in viral infections. The researchers found that peptides containing Boc-D-Cyclopentylglycine exhibited enhanced stability and selectivity compared to traditional inhibitors, making them promising candidates for further drug development.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the role of Boc-D-Cyclopentylglycine in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are important targets for drug discovery. The study demonstrated that peptides incorporating Boc-D-Cyclopentylglycine could selectively bind to specific GPCRs, leading to modulated receptor activity and potential therapeutic benefits.
The synthetic route for preparing Boc-D-Cyclopentylglycine typically involves several steps, including the protection of the amino group with a Boc group, followed by the introduction of the cyclopentyl substituent. The choice of reagents and reaction conditions is critical to ensure high yields and purity. A recent review article in Tetrahedron Letters provided a comprehensive overview of various synthetic methods for producing Boc-D-Cyclopentylglycine, highlighting the advantages and limitations of each approach.
In terms of physical properties, Boc-D-Cyclopentylglycine is a white crystalline solid with a molecular weight of 243.34 g/mol. It is soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in solution-phase peptide synthesis and other organic reactions.
The stability of Boc-D-Cyclopentylglycine under different conditions is an important consideration for its practical application. Studies have shown that it remains stable at room temperature and can be stored for extended periods without significant degradation. However, exposure to acidic or basic conditions can lead to deprotection of the Boc group, which may be desirable in certain synthetic sequences but should be controlled carefully to avoid unwanted side reactions.
In conclusion, Boc-D-Cyclopentylglycine (CAS No. 156881-63-9) is a versatile compound with significant potential in medicinal chemistry and peptide synthesis. Its unique structural features make it an attractive building block for designing bioactive molecules with enhanced stability and selectivity. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field.
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